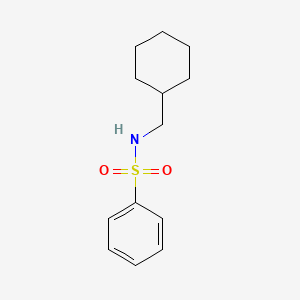

N-(cyclohexylmethyl)benzenesulfonamide

Overview

Description

“N-(cyclohexylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H19NO2S . It has an average mass of 253.361 Da and a monoisotopic mass of 253.113647 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which were evaluated for their anti-proliferative activity against various cancer cell lines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide group linked to a cyclohexylmethyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C13H19NO2S, an average mass of 253.361 Da, and a monoisotopic mass of 253.113647 Da .Scientific Research Applications

Inhibition of Carbonic Anhydrase and Potential Anticancer Applications

A study by Pacchiano et al. (2011) explored ureido-substituted benzenesulfonamides and their inhibitory effects on human carbonic anhydrases (hCAs), including tumor-associated enzymes hCAs IX and XII. These compounds exhibited potent inhibition, making them candidates for developing novel antimetastatic drugs, particularly in breast cancer treatment. One specific compound significantly reduced metastasis formation in mammary tumor cells at pharmacological concentrations (Pacchiano et al., 2011).

Insights from Nuclear Magnetic Resonance Studies

Kanamori and Roberts (1983) conducted a study using ^(15)N nuclear magnetic resonance spectroscopy to understand the binding of inhibitors like cyanate and benzenesulfonamide to human carbonic anhydrase B. This research provided insights into how these compounds interact at the molecular level, particularly focusing on complexation to zinc through nitrogen (Kanamori & Roberts, 1983).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in chemical transformations, highlighting their role in generating diverse chemical scaffolds. They underscore the importance of these compounds in facilitating unusual rearrangements and the synthesis of privileged scaffolds (Fülöpová & Soural, 2015).

Structural Studies on Carbonic Anhydrase Inhibitors

Research by Di Fiore et al. (2011) looked into N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs). They conducted inhibition and structural studies, providing insights into the inhibition mechanism of these compounds, which is vital for understanding their potential therapeutic applications (Di Fiore et al., 2011).

Analytical Methods and Environmental Occurrence

A study by Herrero et al. (2014) reviewed analytical methods for determining benzotriazoles, benzothiazoles, and benzenesulfonamides in various environmental matrices. This research is crucial for understanding the environmental impact and behavior of these compounds, including N-(cyclohexylmethyl)benzenesulfonamide (Herrero et al., 2014).

Catalyst Development for Chemical Reactions

Dayan et al. (2013) synthesized N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives and developed N-coordinate Ru(II) arene complexes from them. These complexes showed good catalytic activity, highlighting the utility of benzenesulfonamides in catalyst development for transfer hydrogenation of ketones (Dayan et al., 2013).

Antibacterial Drug Discovery

Charlton et al. (2018) discovered N-Leucinyl benzenesulfonamides as potent inhibitors of E. coli leucyl-tRNA synthetase. This research provides a basis for antibacterial drug discovery, especially against Gram-negative pathogens, using these compounds as a template (Charlton et al., 2018).

Solubility Studies and Thermodynamic Properties

Li, Wu, and Liang (2019) conducted a comprehensive study on the solubility and thermodynamic dissolution properties of benzenesulfonamide in various solvents. This information is essential for the development of separation and reaction processes involving these compounds (Li, Wu, & Liang, 2019).

Biochemical Analysis

Biochemical Properties

N-(cyclohexylmethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. This compound inhibits CA IX, thereby disrupting the pH regulation and potentially inhibiting tumor growth . Additionally, this compound has shown interactions with other proteins and biomolecules, contributing to its diverse biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has demonstrated significant antiproliferative activity . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in pH regulation . This binding interaction is crucial for its inhibitory effect. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have provided insights into its sustained impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to healthy tissues. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its inhibitory effects on enzymes and other biomolecules, contributing to its overall biochemical properties.

Properties

IUPAC Name |

N-(cyclohexylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTDFICUPPHAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424246 | |

| Record name | N-(cyclohexylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26914-53-4 | |

| Record name | N-(cyclohexylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)